molecular formula C7H11ClN2O2 B2582903 2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride CAS No. 51720-91-3

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B2582903
CAS No.: 51720-91-3
M. Wt: 190.63
InChI Key: VTCYQTJVRSEMIK-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride is a compound that features an imidazole ring, a common structure in many biologically active molecules Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolones.

    Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to imidazolones, while substitution reactions can introduce new functional groups onto the imidazole ring, potentially enhancing its biological activity.

Scientific Research Applications

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

    Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid-related stomach issues.

Uniqueness

2-(1H-imidazol-4-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific structure, which combines the imidazole ring with a propanoic acid moiety. This combination can enhance its biological activity and specificity compared to other imidazole-containing compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-4-9-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCYQTJVRSEMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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